An In-depth Technical Guide to the Synthesis and Characterization of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide
An In-depth Technical Guide to the Synthesis and Characterization of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. The document details a robust two-step synthetic pathway, commencing with the cyclocondensation reaction to form the key intermediate, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, followed by its conversion to the target carbohydrazide. Each synthetic step is accompanied by a thorough explanation of the underlying reaction mechanism and critical process parameters. The guide further outlines a comprehensive analytical strategy for the structural elucidation and purity assessment of the final compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Drawing upon spectral data from closely related analogues, this guide provides a detailed interpretation of the expected analytical results. Finally, the potential applications of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide in drug discovery are discussed, with a focus on its role as a versatile scaffold for the development of novel therapeutic agents.
Introduction: The Significance of the 5-Aminopyrazole Scaffold
The 5-aminopyrazole moiety is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of biological effects, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties.[2][3] The versatility of the 5-aminopyrazole core allows for facile structural modifications, enabling the fine-tuning of physicochemical properties and biological targets. The introduction of a carbohydrazide functional group at the 4-position of the pyrazole ring further enhances the molecule's potential for creating diverse libraries of compounds through reactions with various electrophiles, making it a valuable building block for the synthesis of more complex bioactive molecules.[4] This guide focuses on a specific derivative, 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide, providing a detailed roadmap for its synthesis and a thorough analysis of its structural characterization.
Synthetic Pathway and Mechanistic Insights
The synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide is efficiently achieved through a two-step process. The first step involves the synthesis of the ethyl ester precursor, followed by its conversion to the final carbohydrazide.
Step 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
This initial and crucial step involves a cyclocondensation reaction between methylhydrazine and ethyl (ethoxymethylene)cyanoacetate. This reaction is a classic example of the Knorr pyrazole synthesis, a reliable method for the formation of pyrazole rings.
Reaction Scheme:
Caption: Synthesis of the pyrazole ester intermediate.
Causality Behind Experimental Choices:
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Reactants: Methylhydrazine serves as the dinucleophilic component, providing the two nitrogen atoms for the pyrazole ring. Ethyl (ethoxymethylene)cyanoacetate is the three-carbon electrophilic building block. The ethoxymethylene group is a good leaving group, facilitating the initial nucleophilic attack, while the cyano and ester groups activate the double bond.
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Solvent: Both ethanol and toluene can be used as solvents for this reaction.[5] Ethanol is a polar protic solvent that can facilitate the reaction by stabilizing charged intermediates. Toluene, a non-polar aprotic solvent, is also effective and can be advantageous for azeotropic removal of water, driving the reaction to completion.
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Temperature: The reaction is typically carried out at reflux temperature to provide the necessary activation energy for the cyclization to occur at a reasonable rate.
Experimental Protocol:
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To a solution of ethyl (ethoxymethylene)cyanoacetate in ethanol or toluene, add an equimolar amount of methylhydrazine dropwise at room temperature with stirring.
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After the initial addition, the reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of the solution upon cooling.
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If precipitation occurs, the solid is collected by filtration, washed with a small amount of cold solvent, and dried.
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If the product does not precipitate, the solvent is removed under reduced pressure, and the resulting residue is purified by recrystallization or column chromatography.
| Parameter | Value | Reference |
| Solvent | Ethanol or Toluene | [5] |
| Temperature | Reflux | [5] |
| Reaction Time | 2-16 hours (monitor by TLC) | [5] |
| Purification | Recrystallization or Column Chromatography |
Step 2: Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide
The final step involves the hydrazinolysis of the ethyl ester intermediate to the desired carbohydrazide. This is a nucleophilic acyl substitution reaction where hydrazine acts as the nucleophile.
Reaction Scheme:
Caption: Conversion of the ester to the carbohydrazide.
Causality Behind Experimental Choices:
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Reactant: Hydrazine hydrate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester.
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Solvent: Ethanol is a common solvent for this transformation as it can dissolve both the ester and hydrazine hydrate, and its boiling point is suitable for refluxing the reaction.
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Temperature: Heating the reaction mixture to reflux is generally required to overcome the activation energy for the nucleophilic acyl substitution.
Experimental Protocol:
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Dissolve the ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate in ethanol.
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Add an excess of hydrazine hydrate to the solution.
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Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature. The product, being less soluble, may precipitate.
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Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
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If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be triturated with a suitable solvent to induce crystallization.
Self-Validating System and Potential Challenges:
It is important to note that for some substituted pyrazole esters, direct hydrazinolysis can be challenging. In some cases, prolonged heating with hydrazine can lead to undesired side reactions, such as the cleavage of other functional groups. Therefore, careful monitoring of the reaction by TLC is crucial. If the direct conversion is not efficient, an alternative approach through a pyrazolo-oxazinone intermediate could be considered.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
Expected ¹H NMR Spectrum (in DMSO-d₆):
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Pyrazole C-H proton: A singlet peak is expected for the proton at the C3 position of the pyrazole ring. Based on data from similar structures, this signal is likely to appear in the downfield region, around δ 7.5-8.0 ppm.
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Amino (-NH₂) protons: A broad singlet corresponding to the two protons of the primary amino group at the C5 position. The chemical shift of this peak can be variable and is concentration-dependent, typically appearing between δ 5.0 and 6.0 ppm.
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Hydrazide (-NHNH₂) protons: Two distinct signals are expected for the hydrazide protons. A broad singlet for the -NH₂ protons and another broad singlet for the -NH- proton. These signals are also exchangeable with D₂O and their chemical shifts can vary, typically appearing in the range of δ 4.0-5.0 ppm and δ 8.0-9.5 ppm, respectively.
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Methyl (-CH₃) protons: A sharp singlet for the three protons of the methyl group attached to the N1 position of the pyrazole ring, expected to be in the upfield region, around δ 3.5-4.0 ppm.
Expected ¹³C NMR Spectrum (in DMSO-d₆):
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Carbonyl Carbon (-C=O): The carbonyl carbon of the carbohydrazide group is expected to have a chemical shift in the range of δ 160-170 ppm.
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Pyrazole Ring Carbons: The chemical shifts of the pyrazole ring carbons can be predicted based on substituent effects. The C5 carbon bearing the amino group will be significantly shielded, appearing around δ 150-155 ppm. The C4 carbon attached to the carbohydrazide group will be deshielded, appearing around δ 90-100 ppm. The C3 carbon will likely resonate around δ 140-145 ppm.
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Methyl Carbon (-CH₃): The carbon of the N-methyl group is expected to appear in the upfield region, around δ 30-35 ppm.
| Functional Group | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
| Pyrazole C-H | 7.5 - 8.0 (s) | C3: 140-145 |
| Amino (-NH₂) | 5.0 - 6.0 (br s) | C5: 150-155 |
| Hydrazide (-NHNH₂) | 4.0 - 5.0 (br s, NH₂) & 8.0 - 9.5 (br s, NH) | - |
| Methyl (-CH₃) | 3.5 - 4.0 (s) | 30-35 |
| Carbonyl (-C=O) | - | 160-170 |
| Pyrazole C4 | - | 90-100 |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule.
Expected IR Absorption Bands (in KBr):
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N-H Stretching: Multiple sharp peaks in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amino group and the N-H bonds of the hydrazide moiety.
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C=O Stretching: A strong absorption band around 1640-1680 cm⁻¹ characteristic of the carbonyl group of the carbohydrazide.
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N-H Bending: A bending vibration for the amino group is expected around 1600-1630 cm⁻¹.
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C=N and C=C Stretching: Absorptions in the region of 1500-1600 cm⁻¹ corresponding to the stretching vibrations of the C=N and C=C bonds within the pyrazole ring.
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C-N Stretching: Bands in the 1250-1350 cm⁻¹ region can be attributed to C-N stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrum:
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Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide (C₅H₉N₅O, MW = 155.16 g/mol ).
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Fragmentation Pattern: Common fragmentation pathways may include the loss of the hydrazide moiety, the amino group, and cleavage of the pyrazole ring, providing further structural confirmation.
Applications in Drug Discovery and Development
The 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide scaffold is a promising starting point for the development of new therapeutic agents due to the established biological activities of related compounds.
Logical Relationship Diagram:
Caption: Potential therapeutic applications of the core scaffold.
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Anticancer Activity: Numerous 5-aminopyrazole derivatives have been reported to exhibit potent anticancer activity.[6] The carbohydrazide handle allows for the synthesis of various Schiff bases and other derivatives that can be screened for their cytotoxic effects against different cancer cell lines.
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Kinase Inhibitors: The pyrazole scaffold is a common feature in many kinase inhibitors. The 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide can serve as a template for the design of inhibitors targeting specific kinases involved in cell signaling pathways that are dysregulated in cancer and other diseases.
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Anti-inflammatory and Analgesic Agents: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of the title compound could be explored for their potential to inhibit cyclooxygenase (COX) enzymes or other targets in the inflammatory cascade.
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Antimicrobial Agents: The structural features of 5-aminopyrazoles have been associated with antibacterial and antifungal activities. The carbohydrazide moiety can be derivatized to generate compounds with enhanced antimicrobial potency.
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis and characterization of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide. The described synthetic route is efficient and relies on well-established chemical transformations. The comprehensive characterization strategy, including predictions based on analogous structures, offers a reliable means of structural verification and purity assessment. The diverse biological activities associated with the 5-aminopyrazole scaffold highlight the potential of the title compound as a valuable building block in the design and development of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers in academic and industrial settings, facilitating further exploration of this promising class of heterocyclic compounds.
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